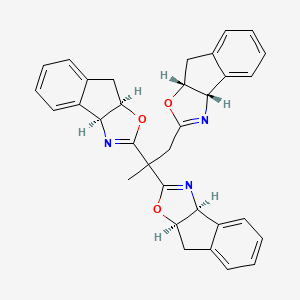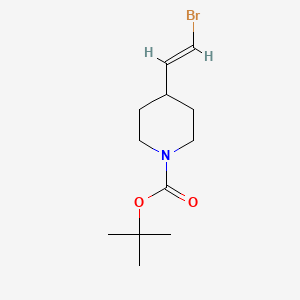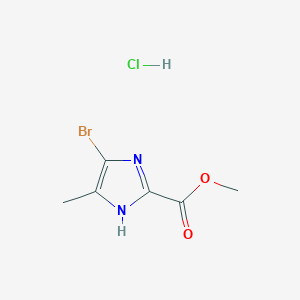
Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of the related compounds “Methyl 4-bromo-1H-imidazole-2-carboxylate” and “Methyl 4-bromo-1H-imidazole-5-carboxylate” can be represented by the linear formula C5H5BrN2O2 . The InChI codes for these compounds are also provided .Physical and Chemical Properties Analysis
The related compounds “Methyl 4-bromo-1H-imidazole-2-carboxylate” and “Methyl 4-bromo-1H-imidazole-5-carboxylate” are solid at room temperature . They should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antitumor Activity
A study on the antitumor activity and pharmacokinetics of 8-carbamoyl-3-methyl-imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one (CCRG 81045), related to Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride, highlighted its significant antitumor activity against various murine tumors when administered intraperitoneally. It demonstrated good activity against L1210 and P388 leukemias, M5076 reticulum cell sarcoma, B16 melanoma, and ADJ/PC6A plasmacytoma, with a notable increase in survival time in treated animals compared to controls (Stevens et al., 1987).
Corrosion Inhibition
Research into the efficiency of imidazole and its derivatives, including 4-methylimidazole and 1-(p-tolyl)-4-methylimidazole, has shown significant corrosion inhibition of copper in acidic environments. These studies reveal that these compounds, related to this compound, possess low activation energies and follow a Freundlich-type isotherm in adsorption behavior, indicating physisorption on the copper surface. The inhibitory efficiency was particularly high for 1-(p-tolyl)-4-methylimidazole (Gašparac, Martin, & Stupnišek-lisac, 2000).
Green Synthesis Applications
The use of Bronsted acidic ionic liquids for the one-pot synthesis of highly substituted imidazoles represents an environmentally friendly approach, showcasing the potential for this compound in green chemistry applications. This method facilitates the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions with excellent yields (Shaterian & Ranjbar, 2011).
Alkylation Research
Research into the alkylation of imidazole-4(5)-carboxylic acid derivatives, including methyl ester with bromoacetic acid and its methyl ester, has yielded significant findings relevant to the chemical manipulation and synthesis of imidazole derivatives. This work has implications for the development of new compounds and further explores the chemical versatility of this compound (Dumpis, Alekseeva, Litasova, & Piotrovskii, 2003).
Safety and Hazards
Future Directions
The development of new synthetic methods for imidazole compounds and their derivatives is a topic of ongoing research due to their wide range of applications . Further studies could focus on the synthesis, characterization, and application of “Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate hydrochloride”.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a broad range of biological targets due to their versatile chemical structure .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some imidazole derivatives can inhibit certain enzymes, while others can bind to specific receptors, altering their function .
Biochemical Pathways
Imidazole derivatives are known to affect a wide range of biochemical pathways, including those involved in inflammation, tumor growth, diabetes, allergies, and viral infections .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The chemical properties of imidazole derivatives, such as their amphoteric nature and solubility in polar solvents, can influence their stability and efficacy in different environments .
Properties
IUPAC Name |
methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2.ClH/c1-3-4(7)9-5(8-3)6(10)11-2;/h1-2H3,(H,8,9);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWUAZVPAXQBRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C(=O)OC)Br.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
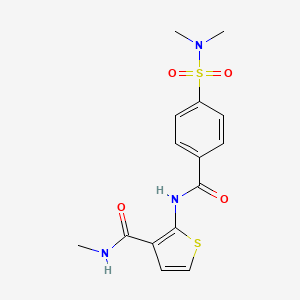
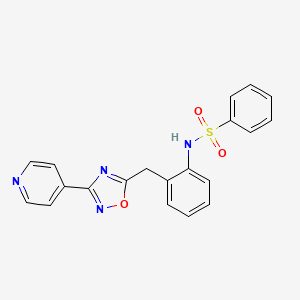
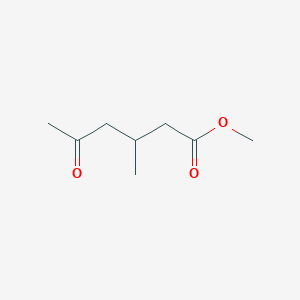
![N-cyclohexyl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2870966.png)

![N1-(2-methoxy-5-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2870968.png)
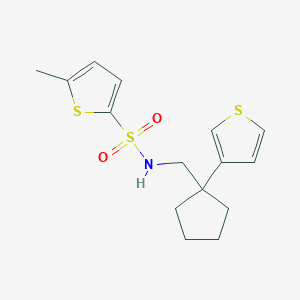
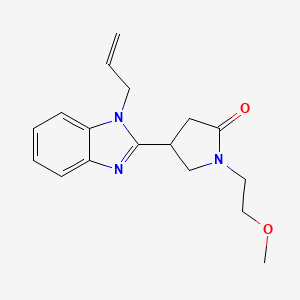

![Methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-piperidin-4-ylpropanoate](/img/structure/B2870974.png)
![N-benzyl-1-(4-fluorophenyl)-N-(propan-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2870975.png)
![2-(4-(isopropylsulfonyl)phenyl)-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2870976.png)
